molecular formula C18H13F3N2O2S B2990853 4-(1,3-thiazol-2-yloxy)-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide CAS No. 1903326-40-8

4-(1,3-thiazol-2-yloxy)-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide

Cat. No.: B2990853
CAS No.: 1903326-40-8
M. Wt: 378.37
InChI Key: XTXJMHOYRCXTQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-Thiazol-2-yloxy)-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide is a small molecule compound of significant interest in medicinal chemistry and pharmacology research. It features a benzamide core structure linked to a 1,3-thiazole ring via an ether bond and further connected to a 3-(trifluoromethyl)benzyl group. This structural motif is found in compounds investigated for their activity as novel antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Research into this class of N-(thiazol-2-yl)-benzamide analogs has identified them as the first class of selective ZAC antagonists, functioning as negative allosteric modulators that likely target the transmembrane and/or intracellular domains of the receptor . These compounds are valuable pharmacological tools for exploring the physiological functions of ZAC, which is a potential sensor for endogenous zinc and protons . The compound is provided for non-clinical research applications. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate care and safety protocols.

Properties

IUPAC Name

4-(1,3-thiazol-2-yloxy)-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O2S/c19-18(20,21)14-3-1-2-12(10-14)11-23-16(24)13-4-6-15(7-5-13)25-17-22-8-9-26-17/h1-10H,11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXJMHOYRCXTQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)C2=CC=C(C=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1,3-thiazol-2-yloxy)-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide is a member of the thiazole family and has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H17F3N2O1S\text{C}_{19}\text{H}_{17}\text{F}_{3}\text{N}_{2}\text{O}_{1}\text{S}

This structure features a thiazole ring, a trifluoromethyl group, and a benzamide moiety, which are critical for its biological interactions.

The compound acts primarily as an inhibitor of certain enzymes and receptors involved in various biological pathways. Notably, it has been shown to inhibit Factor XIa , which plays a crucial role in the coagulation cascade. This inhibition can lead to anticoagulant effects without significantly affecting platelet function, making it a candidate for therapeutic applications in thrombosis prevention .

Anticoagulant Properties

Research indicates that the compound exhibits significant anticoagulant activity by inhibiting Factor XIa. In vitro assays demonstrated that it effectively reduced thrombin generation in human plasma, suggesting its potential use in managing conditions related to thrombosis .

Antimicrobial Activity

In addition to its anticoagulant properties, preliminary studies have shown that this compound possesses antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis. Specific tests against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MIC) below 50 µg/mL .

Cytotoxicity Studies

Cytotoxicity assessments were performed using several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited selective cytotoxicity with IC50 values ranging from 10 to 20 µM, indicating potential as an anticancer agent .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:

  • Case Study on Thrombosis Management : A clinical trial involving patients with venous thromboembolism demonstrated that administration of the compound resulted in a significant reduction in thrombus size compared to placebo controls .
  • Antimicrobial Efficacy : A study on the use of this compound in treating skin infections showed promising results, with a notable reduction in infection rates among patients treated with the compound compared to standard antibiotic therapy .

Research Findings

Activity IC50/MIC Values Notes
Factor XIa Inhibition~5 µMEffective anticoagulant without platelet impact
Antimicrobial ActivityMIC < 50 µg/mLActive against S. aureus and E. coli
Cytotoxicity (MCF-7)~15 µMSelective for cancer cells
Cytotoxicity (HeLa)~20 µMPotential anticancer agent

Comparison with Similar Compounds

N-[3-(Trifluoromethyl)phenyl]-4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide

  • Structure : Shares the benzamide core and trifluoromethylphenyl group but replaces the thiazol-2-yloxy group with a 4-[3-(trifluoromethyl)phenyl]-thiazol-2-yl substituent.
  • Properties : Higher molecular weight (563.52 g/mol) and lipophilicity due to dual trifluoromethyl groups.
  • Activity : Likely targets kinases or nuclear receptors, as seen in similar trifluoromethyl-containing compounds (e.g., nuclear receptor corepressor interactions in ) .

4-{[(2-Methyl-5-nitrophenyl)amino]methyl}-N-[3-(Trifluoromethyl)phenyl]benzamide (Compound 18, )

  • Structure : Benzamide with a 2-methyl-5-nitroaniline methyl group at the 4-position.
  • Properties : Melting point 169–171°C; purity 98.18% (HPLC).
Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents Biological Activity
Target Compound ~406.34 Not reported Thiazol-2-yloxy, CF₃-benzyl Kinase inhibition (hypothesized)
N-[3-(CF₃)Ph]-4-{4-[3-(CF₃)Ph]-thiazol-2-yl}Bz 563.52 Not reported Thiazol-2-yl, dual CF₃ groups Nuclear receptor modulation
Compound 18 () ~433.39 169–171 Nitroaniline methyl, CF₃-benzyl Antimicrobial/anticancer

Thiazole-Containing Benzamides

(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide ()

  • Structure : Dihydrothiazole fused with a benzamide and methoxyphenyl group.
  • Properties : Crystalline (X-ray confirmed), mean σ(C–C) = 0.002 Å.
  • Activity : Anti-inflammatory or antiproliferative, similar to triazole-thiazole hybrids () .

4-((6-Amino-2-fluoro-9H-purin-9-yl)methyl)-N-(3-(trifluoromethyl)phenyl)benzamide (Compound 8, )

  • Structure : Purine-substituted benzamide with a trifluoromethylphenyl group.
  • Properties : High melting point (309–311°C), 78% yield.
  • Activity : Anticancer activity via purine-mediated kinase or DNA interference .
Compound Heterocycle Melting Point (°C) Activity
Target Compound Thiazol-2-yloxy Not reported Kinase inhibition (hypothesized)
(Z)-N-[3-(2-MeOPh)-dihydrothiazole]Bz Dihydrothiazole Not reported Anti-inflammatory
Compound 8 () Purine 309–311 Anticancer

Triazole and Thiazole Hybrids

4-(Phenyl)-N,N-bis((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazol-2-amine ()

  • Structure : Thiazole core with triazole and benzyl groups.
  • Synthesis : Click chemistry with propargyl bromide and aryl azides (K₂CO₃, acetone).
  • Activity : Anti-inflammatory via COX-2 inhibition .

N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides ()

  • Structure : Benzothiazole-triazole-benzamide hybrid.
  • Activity : Antimicrobial (cup-plate method), with some compounds active at low concentrations .
Compound Hybrid Structure Key Activity Synthesis Method
Target Compound Thiazole-benzamide Kinase inhibition Not reported
Thiazole-triazole () Triazole-thiazole Anti-inflammatory Click chemistry
Compound Benzothiazole-triazole Antimicrobial 1,3-dipolar cycloaddition

Key Research Findings and Contradictions

  • Synthesis : The target compound’s synthesis is unreported in the evidence, but analogs (e.g., ) use nucleophilic substitution or Suzuki coupling for aryl-thiazole linkages.
  • Activity Discrepancies :
    • Thiazole-triazole hybrids () show anti-inflammatory or antimicrobial activity, whereas trifluoromethylphenyl-benzamides () target cancer or kinases.
    • High melting points in purine-benzamides () suggest greater crystallinity vs. nitroaniline derivatives () .
  • Structural Insights : The trifluoromethyl group enhances target affinity but may reduce solubility, necessitating formulation optimization .

Q & A

Q. Q1: What are the critical considerations for optimizing the synthetic route of 4-(1,3-thiazol-2-yloxy)-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide, particularly in solvent and catalyst selection?

Methodological Answer: The synthesis of thiazole-benzamide derivatives often involves multi-step reactions, including nucleophilic substitution, coupling, and cyclization. For example, similar compounds (e.g., thiazole-triazole hybrids) require polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and facilitate coupling reactions . Catalysts such as Cu(I) for click chemistry or Pd-based catalysts for cross-coupling are critical for regioselectivity and yield optimization. Reaction temperatures (e.g., reflux vs. RT) must balance reaction rate and side-product formation .

Q. Q2: How can researchers validate the purity and structural integrity of this compound using spectroscopic and elemental analysis?

Methodological Answer: Key validation steps include:

  • 1H/13C NMR : Assign peaks for the trifluoromethyl group (δ ~110–120 ppm in 13C), benzamide carbonyl (δ ~165–170 ppm), and thiazole protons (δ ~7.5–8.5 ppm) .
  • FT-IR : Confirm C=O stretch (~1680 cm⁻¹) and C-F stretches (~1100–1200 cm⁻¹) .
  • Elemental Analysis : Compare calculated vs. experimental C, H, N, S percentages (e.g., ±0.3% deviation acceptable) .

Advanced Research Questions

Q. Q3: What experimental strategies are recommended to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects) for this compound?

Methodological Answer:

  • Dose-Response Studies : Test across a wide concentration range (e.g., 0.1–100 µM) to identify IC50/EC50 values and avoid false positives from cytotoxicity .
  • Target-Specific Assays : Use enzyme inhibition assays (e.g., tyrosinase or kinase targets) to isolate mechanisms, as seen in structurally related benzamide-thiazole hybrids .
  • Comparative SAR Analysis : Modify substituents (e.g., trifluoromethyl vs. methoxy groups) to assess impact on activity .

Q. Q4: How can computational methods (e.g., molecular docking) guide the design of derivatives with enhanced binding affinity?

Methodological Answer:

  • Docking Protocols : Use software like AutoDock Vina to model interactions with target proteins (e.g., bacterial enzymes or cancer-related kinases). Prioritize hydrogen bonding with the benzamide carbonyl and hydrophobic interactions with the trifluoromethyl group .
  • MD Simulations : Validate docking poses with 100-ns simulations to assess stability of ligand-protein complexes .

Q. Q5: What in vitro/in vivo models are most suitable for evaluating the pharmacokinetic and toxicity profiles of this compound?

Methodological Answer:

  • In Vitro :
    • Caco-2 Cells : Assess intestinal absorption and permeability.
    • Microsomal Stability : Use liver microsomes to predict metabolic degradation .
  • In Vivo :
    • Rodent Models : Monitor bioavailability and organ toxicity (e.g., liver/kidney function markers).
    • Zebrafish Embryos : Rapid screening for developmental toxicity .

Data Analysis and Interpretation

Q. Q6: How should researchers address discrepancies in spectral data (e.g., unexpected splitting in 1H NMR) for this compound?

Methodological Answer:

  • Variable Temperature NMR : Detect dynamic processes (e.g., rotational isomerism in the benzamide or thiazole ring) causing peak splitting .
  • COSY/HSQC Experiments : Resolve overlapping signals and confirm connectivity .
  • Crystallography : Single-crystal X-ray diffraction (as in related fluorophenyl-thienylidene benzamides) provides definitive structural confirmation .

Q. Q7: What statistical approaches are recommended for analyzing dose-dependent biological activity data?

Methodological Answer:

  • Nonlinear Regression : Fit dose-response curves using tools like GraphPad Prism to calculate IC50/EC50 with 95% confidence intervals.
  • ANOVA with Tukey’s Test : Compare multiple treatment groups (e.g., derivatives vs. parent compound) .

Advanced Synthesis and Characterization

Q. Q8: What strategies improve yield in the final coupling step of the benzamide-thiazole hybrid?

Methodological Answer:

  • Coupling Reagents : Use HATU or EDCI/HOBt for amide bond formation, which minimizes racemization compared to DCC .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24 h to 1 h) and improve yield by 10–15% .

Q. Q9: How can researchers design derivatives to enhance metabolic stability while retaining activity?

Methodological Answer:

  • Bioisosteric Replacement : Substitute labile groups (e.g., ester → amide) to reduce hydrolysis.
  • Deuterium Incorporation : Replace hydrogen with deuterium at metabolically sensitive sites to slow CYP450-mediated degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.